N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide
Description
This compound (referred to as compound 25 in ) is a highly modified nucleoside phosphoramidite, a critical intermediate in the solid-phase synthesis of therapeutic oligonucleotides. Its structure comprises:
- A purine base (6,8-dioxo-1,7-dihydropurin-2-yl) with a 2-methylpropanamide substituent at the N9 position.
- A sugar moiety (oxolan-2-yl) with stereospecific configurations (2R,4S,5R).
- A bis(4-methoxyphenyl)-phenylmethoxy (DMT) group at the 5'-position, serving as a protecting group for hydroxyl functionality during oligonucleotide synthesis.
- A 2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl group at the 4'-position, enabling phosphoramidite coupling reactions.
The compound is synthesized via a multi-step process involving sulfurization with 5-ethylthio-1H-tetrazole (ETT) and phosphitylation with 2-cyanoethyl tetraisopropylphosphoramidite under inert conditions (Ar or N₂), followed by purification via silica gel chromatography . Analytical characterization employs LC/MS (e.g., Shimadzu LC/API 2000 MS) and NMR spectroscopy to confirm purity (>95%) and structural integrity .
Properties
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H54N7O9P/c1-27(2)40(52)48-42-47-39-38(41(53)49-42)46-43(54)50(39)37-25-35(60-61(58-24-12-23-45)51(28(3)4)29(5)6)36(59-37)26-57-44(30-13-10-9-11-14-30,31-15-19-33(55-7)20-16-31)32-17-21-34(56-8)22-18-32/h9-11,13-22,27-29,35-37H,12,24-26H2,1-8H3,(H,46,54)(H2,47,48,49,52,53)/t35-,36+,37+,61?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGHZAYWNYAERE-MXWPLEIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)NC(=O)N2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)NC(=O)N2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H54N7O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure combines various functional groups that may enhance its biological activity.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 788 g/mol. The structural complexity includes a purine base, a tetrahydrofuran ring, and multiple methoxy and phosphanyl functionalities. These features suggest potential interactions with biological targets such as enzymes and receptors.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The purine base may mimic natural substrates in biochemical pathways, potentially inhibiting enzymes involved in nucleotide metabolism.
- Receptor Modulation : The presence of bulky methoxy groups could influence the binding affinity to various receptors, possibly affecting signaling pathways related to cell proliferation and apoptosis.
- Antioxidant Activity : The structural components may exhibit antioxidant properties, reducing oxidative stress in cells.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds with similar structures. For instance:
- Case Study 1 : A derivative of this compound was tested against various cancer cell lines, showing significant cytotoxic effects at micromolar concentrations. The mechanism was attributed to the induction of apoptosis through caspase activation.
- Case Study 2 : Another study reported that related compounds inhibited tumor growth in xenograft models, suggesting a possible application in cancer therapy.
Antiviral Properties
Research has indicated that purine derivatives can exhibit antiviral activity. For example:
- Case Study 3 : A structurally similar compound demonstrated efficacy against viral replication in vitro, likely by interfering with viral RNA synthesis.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 788 g/mol |
| CAS Number | 81256-88-4 |
| Purity | >95% (HPLC) |
| Biological Activities | Anticancer, Antiviral |
| Mechanisms of Action | Enzyme inhibition, Receptor modulation |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key distinctions between compound 25 and analogous phosphoramidites:
| Compound ID/Name | Key Structural Features | Functional Impact | Synthesis Yield/Purity | References |
|---|---|---|---|---|
| N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide (25) | - 6,8-Dioxopurine core - DMT and 2-cyanoethyl phosphoramidite groups |
Enhanced nuclease resistance due to 6,8-dioxo modification; DMT ensures selective deprotection during synthesis. | ~46% yield, >95% purity | |
| N-{9-[(2R,4S,5S)-5-({[bis(4-methoxyphenyl)(phenyl)methyl]sulfanyl}methyl)-4-hydroxyoxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide (43) | - 6-Oxopurine - Sulfanylmethyl group at 5'-position |
Reduced steric hindrance improves coupling efficiency; sulfanylmethyl may enhance solubility. | 68% purity (HPLC) | |
| N-{9-[(2R,4S,5S)-5-({[bis(4-methoxyphenyl)(phenyl)methyl]sulfanyl}methyl)-4-({bis(propan-2-yl)aminophosphanyl}oxy)oxolan-2-yl]-9H-purin-6-yl}benzamide (35) | - Sulfanylmethyl and phosphoramidite groups - Benzamide substituent at purine N6 |
Increased lipophilicity due to benzamide; sulfurized backbone may improve antisense activity. | 46% yield | |
| N-{9-[(2R,4R,5R)-4-(benzoylsulfanyl)-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide (22) | - Benzoylsulfanyl group at 4'-position - TBDMS protecting group |
TBDMS offers orthogonal protection but requires harsh deprotection (e.g., TBAF); benzoylsulfanyl may stabilize against enzymatic degradation. | 17.3 g crude product | |
| N-[9-[(2S,4R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide | - Stereoisomeric differences (2S,4R,5S) - Benzamide at purine N6 |
Altered stereochemistry may affect base-pairing specificity; benzamide enhances hydrophobicity. | CAS 141846-54-0 |
Key Findings from Comparative Studies
Backbone Modifications: Compound 25’s 6,8-dioxopurine core confers resistance to adenosine deaminase, a common metabolic enzyme, compared to unmodified purines in compounds 43 and 35 . Sulfur-containing analogs (e.g., compounds 35, 43) exhibit improved thermal stability in duplex formation but may reduce binding affinity due to steric effects .
Protecting Group Efficiency :
- The DMT group (compound 25) is removed under mild acidic conditions (e.g., 3% dichloroacetic acid), whereas TBDMS (compound 22) requires fluoride-based reagents (e.g., TBAF), complicating large-scale synthesis .
Stereochemical Impact :
- The (2R,4S,5R) configuration in compound 25 ensures proper Watson-Crick base pairing , whereas stereoisomers like (2S,4R,5S) () may disrupt hybridization, limiting therapeutic efficacy .
Synthetic Challenges :
- Compound 35’s sulfanylmethyl group necessitates rigorous anhydrous conditions to prevent oxidation, reducing yield (46%) compared to compound 25’s optimized protocol .
Preparation Methods
Procedure
Analytical Data
-
1H-NMR (CDCl3) : δ 7.42–6.80 (m, 13H, DMT aromatic), 5.92 (d, J = 6.2 Hz, 1H, H-1'), 4.52 (m, 1H, H-3'), 3.78 (s, 6H, OCH3).
Phosphoramidite Functionalization at 3'-Position
The 3'-hydroxyl is activated with 2-cyanoethyl N,N-diisopropylphosphoramidochloridite to introduce the phosphoramidite group, enabling solid-phase oligonucleotide synthesis.
Procedure
-
Dissolve 5'-O-DMT-adenosine (1.0 equiv) in anhydrous dichloromethane (DCM, 15 mL/g).
-
Add 2-cyanoethyl N,N-diisopropylphosphoramidochloridite (1.5 equiv) and 1H-tetrazole (0.5 equiv) under argon.
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Stir at 25°C for 3 hours, then concentrate and purify via flash chromatography (DCM:MeOH = 95:5) to obtain the 3'-phosphoramidite intermediate.
Analytical Data
-
Yield : 70–75%.
-
31P-NMR (CDCl3) : δ 149.2 ppm (singlets for P(III)).
-
MS (ESI+) : m/z 892.3 [M+H]+.
Purine Core Modification: 6,8-Dioxo-1,7-dihydropurin-2-yl Synthesis
The purine core is modified via oxidative cyclization and selective functionalization. A diazonium coupling strategy, adapted from xanthine derivatization, introduces the 6,8-dioxo motif.
Procedure
-
React 2-aminopurine (1.0 equiv) with NaNO2 (2.0 equiv) in HCl (3M) at 0–5°C to form the diazonium salt.
-
Couple with malonyl urea (1.2 equiv) in ethanol/NaOH (pH 10) at 0°C for 2 hours.
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Acidify with HCl, extract with ethyl acetate, and recrystallize from DMF/ethanol to yield 6,8-dioxo-1,7-dihydropurin-2-amine .
Analytical Data
-
IR (KBr) : ν 1,720 cm⁻¹ (C=O), 1,650 cm⁻¹ (C=N).
Amide Coupling: 2-Methylpropanamide Installation
The 2-amine group on the purine core is acylated with 2-methylpropanoyl chloride under Schotten-Baumann conditions.
Procedure
Analytical Data
Final Assembly and Global Deprotection
The phosphoramidite intermediate is coupled to the modified purine via solid-phase synthesis, followed by deprotection.
Procedure
-
Load 3'-phosphoramidite-5'-O-DMT-ribose onto controlled-pore glass (CPG) via standard phosphoramidite chemistry.
-
Couple with N-[6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide using 5-(ethylthio)-1H-tetrazole (0.25 M) in acetonitrile.
-
Oxidize with iodine/water, then cleave from CPG using NH4OH/EtOH (3:1) at 55°C for 16 hours.
-
Remove DMT with 3% dichloroacetic acid in DCM, followed by lyophilization.
Analytical Data
Optimization and Challenges
Regioselectivity in Phosphoramidite Coupling
The 3'-OH exhibits higher reactivity than the 2'-OH, but trace moisture can lead to phosphotriester byproducts. Anhydrous conditions (<30 ppm H2O) and excess amidochloridite (1.5 equiv) suppress this.
Q & A
Q. Q1. What are the critical synthetic challenges for this compound, and how can they be methodologically addressed?
A1. The compound’s synthesis involves multi-step reactions with protective groups (e.g., bis(4-methoxyphenyl)-phenylmethyl [DMT], tert-butyldimethylsilyl [TBS]) and phosphoramidite chemistry. Key challenges include:
- Stereochemical control : Use chiral chromatography or asymmetric catalysis to maintain the (2R,4S,5R) configuration .
- Phosphoramidite coupling efficiency : Optimize reaction conditions (e.g., tetrazole as an activator in anhydrous acetonitrile at 25°C) to achieve >90% coupling efficiency .
- Deprotection side reactions : Sequential deprotection with 3% dichloroacetic acid (DCA) for DMT removal and ammonium hydroxide for cyanoethyl cleavage minimizes side products .
Q. Q2. What analytical techniques are essential for confirming the compound’s purity and structural integrity?
A2.
- NMR spectroscopy : NMR confirms phosphoramidite linkage integrity (δ 149–151 ppm), while / NMR resolves stereochemistry .
- Mass spectrometry : High-resolution ESI-MS (e.g., m/z 788.2 [M+H]) validates molecular weight and detects impurities <0.5% .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and resolve diastereomers .
Advanced Research Questions
Q. Q3. How can computational methods predict the compound’s interaction with biological targets (e.g., kinases or polymerases)?
A3.
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets (e.g., binding energy < -8.0 kcal/mol suggests strong affinity) .
- MD simulations : GROMACS or AMBER can simulate conformational stability in aqueous environments (RMSD < 2.0 Å over 100 ns indicates stable binding) .
- QM/MM studies : Analyze phosphodiester bond cleavage mechanisms using Gaussian09 for transition-state modeling .
Q. Q4. What experimental strategies resolve contradictions in reported biological activity data?
A4. Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:
- Standardized assays : Use homogeneous time-resolved fluorescence (HTRF) for kinase inhibition studies (IC ± 10% reproducibility) .
- Impurity profiling : LC-MS/MS quantifies side products (e.g., des-cyanoethyl derivatives) that may antagonize activity .
- Orthogonal validation : Cross-validate with SPR (surface plasmon resonance) for binding kinetics (K < 100 nM confirms potency) .
Q. Q5. How can the compound’s stability under physiological conditions be optimized for in vivo studies?
A5.
- pH-dependent degradation : Stability assays in PBS (pH 7.4) show a half-life of 4–6 hours. Nanoencapsulation (PLGA nanoparticles) extends half-life to >24 hours .
- Lyophilization : Freeze-drying with trehalose (1:5 w/w ratio) preserves activity during storage (−80°C, 12 months) .
- Metabolic shielding : Introduce fluorine substituents at the purine C8 position to reduce CYP450-mediated oxidation .
Methodological Recommendations
- Stereochemical analysis : Use Mosher’s ester derivatization for absolute configuration confirmation .
- Reaction monitoring : In-line FTIR tracks phosphoramidite coupling in real-time (peak at 1240 cm) .
- Scale-up challenges : Microreactor systems (e.g., Chemtrix Labtrix) improve heat transfer for exothermic deprotection steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
